Product packaging for 2,6-Dibromo-4-fluorobenzyl chloride(Cat. No.:CAS No. 1806350-35-5)

2,6-Dibromo-4-fluorobenzyl chloride

Cat. No.: B1410670
CAS No.: 1806350-35-5
M. Wt: 302.36 g/mol
InChI Key: LIKNMELVMYTXIO-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-fluorobenzyl chloride is a high-value, multi-halogenated aromatic building block critical for complex organic synthesis, particularly in the pharmaceutical and agrochemical industries . The presence of both bromine atoms and a reactive chloromethyl group on the fluorinated aromatic ring creates a molecule with multiple sites for selective functionalization . The electron-withdrawing nature of the halogen substituents enhances the reactivity of the benzyl chloride group, making it highly susceptible to nucleophilic substitution reactions with a wide range of oxygen, nitrogen, and sulfur nucleophiles to form ethers, amines, and sulfides . Furthermore, the bromine atoms are prime sites for modern metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, allowing for the introduction of complex carbon-based substituents . This dual reactivity makes it an indispensable intermediate for constructing complex molecular architectures, including active pharmaceutical ingredients (APIs) and advanced materials . The specific substitution pattern—with halogens at the 2, 6, and 4 positions—imparts significant steric and electronic influences that can be leveraged to fine-tune the properties of the final target molecule. As with all reagents of this nature, this compound is strictly for research purposes and is not intended for human or veterinary diagnostic or therapeutic uses .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4Br2ClF B1410670 2,6-Dibromo-4-fluorobenzyl chloride CAS No. 1806350-35-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dibromo-2-(chloromethyl)-5-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2ClF/c8-6-1-4(11)2-7(9)5(6)3-10/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIKNMELVMYTXIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)CCl)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,6 Dibromo 4 Fluorobenzyl Chloride and Precursor Synthesis

Synthetic Routes to 2,6-Dibromo-4-fluorotoluene Derivatives

The primary challenge in synthesizing 2,6-Dibromo-4-fluorotoluene lies in achieving the specific 2,6-dibromo substitution pattern on a 4-fluorotoluene (B1294773) core. Both the fluorine atom and the methyl group are ortho-, para-directing activators in electrophilic aromatic substitution, which can lead to a mixture of isomers. Various strategies can be employed to control the regiochemical outcome.

Direct electrophilic bromination of 4-fluorotoluene is a common method for introducing bromine atoms to the aromatic ring. nih.gov This reaction typically employs molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), to generate a more potent electrophile. libretexts.org

However, the directing effects of the substituents complicate the synthesis of the desired 2,6-dibromo isomer. The fluorine at position 4 directs incoming electrophiles to positions 3 and 5, while the methyl group at position 1 directs to positions 2, 4, and 6. The interplay of these effects means that direct bromination of 4-fluorotoluene often yields a mixture of monobrominated and dibrominated products with varying substitution patterns. For instance, studies on the bromination of 4-fluorotoluene have shown the formation of 2-bromo-4-fluorotoluene (B74383) and 3-bromo-4-fluorotoluene (B1266451) as major monobrominated products. google.com Further bromination can lead to dibrominated species, but isolating the specific 2,6-isomer in high yield is challenging due to the formation of other isomers.

To illustrate the challenge of regioselectivity, the table below shows the product distribution from a documented bromination of 4-fluorotoluene.

Table 1: Isomer Distribution in the Bromination of 4-Fluorotoluene

Product Percentage (%)
3-Bromo-4-fluorotoluene 57.0%
2-Bromo-4-fluorotoluene 41.9%
Dibromo-4-fluorotoluene 1.1%

Data adapted from a process for preparing 3-bromo-4-fluorotoluene. google.com

Directed ortho-metalation (DoM) is a powerful synthetic strategy that offers high regioselectivity in the functionalization of aromatic rings. wikipedia.org The technique relies on a "Directed Metalation Group" (DMG) which coordinates to an organolithium reagent (like n-butyllithium), facilitating deprotonation at the adjacent ortho-position. organic-chemistry.orgbaranlab.org This generates a lithiated intermediate that can then react with an electrophile, such as a bromine source, to achieve substitution exclusively at the ortho-position. wikipedia.org

For the synthesis of 2,6-Dibromo-4-fluorotoluene, a DoM strategy would likely involve a precursor with a potent DMG. Neither the methyl nor the fluoro group are strong DMGs. Therefore, a multi-step approach could be envisioned where a stronger DMG is used to direct the dibromination. For example, starting with a precursor like N,N-diethyl-4-fluorobenzamide, the amide group (a strong DMG) would direct lithiation and subsequent bromination to both ortho positions (2 and 6). The resulting 2,6-dibromo-N,N-diethyl-4-fluorobenzamide could then be chemically transformed, with the amide group being converted into a methyl group to yield the target precursor.

Table 2: Common Directed Metalation Groups (DMGs) and Their Relative Strengths

Strength DMG Examples
Strong -CONR₂, -SO₂NR₂, -O(CONR₂), -CH₂NR₂
Moderate -OMe, -NH(CO-R), -CH₂O(CH₂CH₂OMe)
Weak -F, -Cl, -CF₃

Information compiled from general principles of Directed Ortho-Metalation. baranlab.orgharvard.edu

An alternative approach to the precursor is to introduce the fluorine atom at a later stage of the synthesis. This involves starting with a dibrominated toluene (B28343) derivative and then performing a fluorination reaction. Modern organic chemistry offers several methods for aromatic fluorination. nih.govrsc.org

One common method is the Schiemann reaction, which involves the thermal decomposition of an aromatic diazonium tetrafluoroborate (B81430) salt. This would require starting with 2,6-dibromo-4-aminotoluene, converting the amino group to a diazonium salt with nitrous acid, and then introducing the tetrafluoroborate anion, followed by heating to yield 2,6-dibromo-4-fluorotoluene.

More contemporary methods include palladium-catalyzed fluorination of aryl triflates or halides, and the use of electrophilic fluorinating reagents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). durham.ac.ukscispace.com These late-stage fluorination techniques can be highly efficient for introducing fluorine into complex molecules. nih.govdurham.ac.uk

Considering the challenges of regiocontrol, a robust synthesis of 2,6-Dibromo-4-fluorotoluene is best achieved through a well-designed multi-step sequence. A logical pathway could start from a readily available substituted aniline, such as 4-methylaniline (p-toluidine).

A plausible synthetic sequence is as follows:

Acetylation: The amino group of p-toluidine (B81030) is protected as an acetanilide (B955) to modulate its reactivity and serve as a directing group.

Electrophilic Bromination: The acetamido group is a strong ortho-, para-director. Bromination of 4'-methylacetanilide (B420711) would yield 2'-bromo-4'-methylacetanilide and 2',6'-dibromo-4'-methylacetanilide. The desired dibromo product is separated.

Hydrolysis: The acetamido group is hydrolyzed back to an amino group, yielding 2,6-dibromo-4-methylaniline.

Schiemann Reaction: The amino group is converted into a fluorine atom via diazotization followed by treatment with tetrafluoroboric acid and thermal decomposition, affording the final precursor, 2,6-dibromo-4-fluorotoluene. A similar multi-step pathway involving diazo and Sandmeyer reactions has been successfully used for the synthesis of related halo-fluorotoluenes. researchgate.net

Transformation of Benzylic Precursors to 2,6-Dibromo-4-fluorobenzyl chloride

Once the precursor 2,6-Dibromo-4-fluorotoluene is obtained, the final step is the selective halogenation of the benzylic methyl group.

The conversion of the methyl group of 2,6-Dibromo-4-fluorotoluene to a chloromethyl group is typically achieved via a free-radical halogenation reaction. youtube.com This mechanism involves three key stages: initiation, propagation, and termination. youtube.com Initiation is usually accomplished using UV light or a radical initiator like azobisisobutyronitrile (AIBN).

For the synthesis of the target benzyl (B1604629) chloride, direct chlorination can be performed using reagents like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂). Alternatively, a two-step process involving benzylic bromination followed by a Finkelstein-type reaction can be used. Benzylic bromination is often preferred for its selectivity and can be carried out using N-bromosuccinimide (NBS). The resulting 2,6-dibromo-4-fluorobenzyl bromide is then converted to the corresponding chloride. A patented method for the synthesis of a similar compound, 2,6-difluorobenzyl bromide, utilizes hydrogen peroxide and hydrobromic acid under photo-irradiation, which generates bromine radicals for the benzylic substitution. google.com This highlights an alternative to traditional brominating agents. google.com

Table 3: General Conditions for Benzylic Halogenation

Reagent(s) Initiator Product Type
N-Chlorosuccinimide (NCS) AIBN or UV light Benzyl Chloride
Sulfuryl Chloride (SO₂Cl₂) AIBN or UV light Benzyl Chloride
N-Bromosuccinimide (NBS) AIBN or UV light Benzyl Bromide
HBr / H₂O₂ UV light Benzyl Bromide

This table summarizes common conditions for free-radical benzylic halogenation. youtube.comgoogle.com

Conversion of Benzylic Alcohols to Chlorides

A pivotal step in the synthesis of this compound is the conversion of its corresponding alcohol, 2,6-Dibromo-4-fluorobenzyl alcohol. This transformation is a standard procedure in organic synthesis, typically accomplished using chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride.

The reaction with thionyl chloride is widely employed due to its efficiency and the convenient removal of byproducts. The alcohol's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride, displacing a chloride ion. This process forms a protonated chlorosulfite intermediate. The subsequent deprotonation by a weak base (like pyridine, often added in catalytic amounts, or another alcohol molecule) yields a key intermediate, an alkyl chlorosulfite.

The final step proceeds via an internal nucleophilic substitution (Sɴi) mechanism or an Sɴ2 mechanism, depending on the reaction conditions. The chloride ion attacks the benzylic carbon, leading to the formation of the desired this compound and the release of sulfur dioxide (SO₂) and hydrochloric acid (HCl) as gaseous byproducts. libretexts.orglibretexts.org The use of a solvent like diethyl ether can influence the stereochemical outcome, though for this achiral molecule, the primary concern is achieving a high yield. libretexts.org

Table 1: Key Reagents for Conversion of Benzylic Alcohols to Chlorides

Reagent Byproducts Mechanism Notes
Thionyl Chloride (SOCl₂) SO₂, HCl Sɴ2 or Sɴi Commonly used; gaseous byproducts are easily removed. libretexts.orggoogle.com
Oxalyl Chloride ((COCl)₂) CO, CO₂, HCl Sɴ2 Often used with a catalyst like DMF (Vilsmeier-Haack reagent formation).
Phosphorus Trichloride (PCl₃) H₃PO₃ Sɴ2 Stoichiometry requires one mole of PCl₃ for three moles of alcohol.

Chlorination from Benzylic Aldehydes or Carboxylic Acids

An alternative and highly practical route to this compound begins with precursors that already possess the correct aromatic substitution pattern, namely 2,6-Dibromo-4-fluorobenzaldehyde or 2,6-Dibromo-4-fluorobenzoic acid. This strategy circumvents the challenges of selective halogenation on the aromatic ring.

The synthesis pathway initiating from the aldehyde involves two main stages:

Reduction of the Aldehyde: The aldehyde group of 2,6-Dibromo-4-fluorobenzaldehyde is first reduced to a primary alcohol. Sodium borohydride (B1222165) (NaBH₄) is a common and effective reagent for this transformation due to its selectivity; it reduces aldehydes and ketones without affecting other functional groups like the aryl halides. masterorganicchemistry.com The reaction is typically performed in an alcoholic solvent, such as methanol (B129727) or ethanol, where the hydride from NaBH₄ attacks the carbonyl carbon, followed by protonation of the resulting alkoxide by the solvent to yield 2,6-Dibromo-4-fluorobenzyl alcohol. ugm.ac.idtsijournals.com

Conversion to Chloride: The resulting benzylic alcohol is then converted to the target benzyl chloride using methods described in section 2.2.2, most commonly with thionyl chloride.

If starting from 2,6-Dibromo-4-fluorobenzoic acid, an initial reduction step is also required. Carboxylic acids are less reactive than aldehydes and require stronger reducing agents. While lithium aluminum hydride (LiAlH₄) is effective, diborane (B8814927) (B₂H₆) or borane (B79455) complexes (e.g., BH₃·THF) are also used for the selective reduction of carboxylic acids to alcohols. Following the reduction to 2,6-Dibromo-4-fluorobenzyl alcohol, the subsequent chlorination proceeds as previously detailed.

Chemo- and Regioselective Synthesis of this compound

The efficient synthesis of this compound hinges on the precise control of halogenation, both on the aromatic ring and the benzylic methyl group. Achieving high yield and purity requires careful selection of reagents and optimization of reaction conditions.

Control over Halogenation Position and Type

Controlling the position (regioselectivity) and the type (chemo-selectivity) of halogenation is paramount. The synthesis can be envisioned starting from 4-fluorotoluene, but this presents significant challenges.

Aromatic Halogenation (Bromination): The fluorine atom and the methyl group on 4-fluorotoluene are both ortho-, para-directing groups for electrophilic aromatic substitution. This means that direct bromination can lead to a mixture of isomers, including 2-bromo-, 3-bromo-, 2,6-dibromo-, and 3,5-dibromo-4-fluorotoluene. Achieving the desired 2,6-dibromo substitution selectively is difficult. For instance, bromination of 4-fluorotoluene in the presence of iron and iodine catalysts has been shown to preferentially yield 3-bromo-4-fluorotoluene. google.com To force the dibromination at the sterically hindered 2- and 6-positions, specific brominating agents and conditions, such as using N-bromosuccinimide (NBS) with a suitable catalyst, would need to be employed.

Side-Chain Halogenation (Chlorination): The chlorination of the benzylic methyl group must be performed under conditions that favor a free-radical mechanism over an electrophilic aromatic substitution. This is typically achieved by using UV light irradiation or a radical initiator (like AIBN or benzoyl peroxide) in the absence of Lewis acid catalysts. stackexchange.com These conditions generate chlorine radicals that selectively abstract a hydrogen atom from the benzylic position, which is stabilized by the aromatic ring.

Given these complexities, a more controlled and regioselective approach is to start with a precursor that already contains the desired 2,6-dibromo-4-fluoro substitution pattern, such as 2,6-Dibromo-4-fluorobenzaldehyde. biosynth.comazurewebsites.net This strategy effectively bypasses the difficult aromatic bromination step, ensuring the correct isomer is carried forward.

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is crucial at each stage of the synthesis to maximize yield and ensure the purity of the final product.

Table 2: Optimization Parameters for Key Synthetic Steps

Reaction Step Parameter to Optimize Conditions/Reagents Desired Outcome & Rationale
Aldehyde Reduction Molar ratio of reducing agent NaBH₄ (e.g., 2 equivalents) Ensure complete conversion of the aldehyde while avoiding excess reagent, which complicates purification. ugm.ac.id
Solvent Methanol, Ethanol Protic solvents facilitate the protonation step and are suitable for NaBH₄.
Temperature Room Temperature Mild conditions are sufficient and prevent side reactions.
Alcohol to Chloride Conversion Reagent Thionyl chloride (SOCl₂) Efficient conversion with volatile byproducts simplifies workup. masterorganicchemistry.com
Temperature 70-110 °C Heating helps drive the reaction to completion and remove gaseous SO₂ and HCl. google.com
Addition of Base Pyridine (catalytic) Can be used to neutralize the generated HCl, which may be beneficial for acid-sensitive substrates. libretexts.org
Benzylic Chlorination (Hypothetical) Chlorinating Agent N-Chlorosuccinimide (NCS), Cl₂ gas NCS is often easier to handle than chlorine gas and can provide better selectivity for monochlorination.
Initiator UV light, AIBN Promotes the radical mechanism required for side-chain chlorination, preventing ring halogenation. stackexchange.com

For the reduction of the aldehyde, the reaction is typically monitored by Thin-Layer Chromatography (TLC) to confirm the complete disappearance of the starting material before workup. ugm.ac.id In the conversion of the alcohol to the chloride, careful temperature control is necessary. After the initial reaction, excess thionyl chloride is often removed by distillation to obtain a purer product. google.com By carefully controlling these parameters, the synthesis can be guided to produce this compound with high yield and purity, suitable for its intended applications.

Reactivity and Mechanistic Investigations of 2,6 Dibromo 4 Fluorobenzyl Chloride

Nucleophilic Substitution Reactions at the Benzylic Carbon

The benzylic chloride moiety is a primary site for nucleophilic substitution, where a nucleophile replaces the chloride ion. The specific mechanism of this substitution is heavily influenced by the unique substitution pattern of the aromatic ring.

Nucleophilic substitution at a benzylic carbon can generally proceed through either a unimolecular (SN1) or a bimolecular (SN2) pathway. youtube.com

SN2 Mechanism: This pathway involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group. libretexts.orgyoutube.com For 2,6-Dibromo-4-fluorobenzyl chloride, the SN2 mechanism is significantly hindered. The two bulky bromine atoms at the ortho positions (positions 2 and 6) create substantial steric crowding around the benzylic carbon, which impedes the required backside approach of the nucleophile. stackexchange.comlibretexts.org This steric hindrance raises the energy of the transition state, slowing the reaction rate considerably compared to less substituted benzyl (B1604629) halides. stackexchange.com

SN1 Mechanism: This two-step pathway involves the initial departure of the leaving group to form a carbocation intermediate, which is then attacked by the nucleophile. libretexts.orgyoutube.com Benzylic carbocations are generally stabilized by resonance with the adjacent phenyl ring, which would favor an SN1 mechanism. youtube.comstackexchange.com However, in the case of this compound, the strong electron-withdrawing inductive effects of the two bromine atoms and the fluorine atom destabilize the positive charge of the potential carbocation intermediate. This electronic destabilization disfavors the formation of the carbocation, making the SN1 pathway less likely than for unsubstituted or electron-donating substituted benzyl halides.

Given these competing effects—strong steric hindrance disfavoring SN2 and electronic destabilization disfavoring SN1—the nucleophilic substitution reactions on this compound are expected to be sluggish. The operative mechanism would be highly dependent on the specific reaction conditions, such as the strength of the nucleophile and the polarity of the solvent. youtube.comstackexchange.com A strong nucleophile might force a slow SN2 reaction, while highly ionizing, polar protic solvents could promote a slow SN1 reaction. stackexchange.com The SN1' pathway, involving an allylic rearrangement, is not applicable here as there is no adjacent double bond.

Despite reduced reactivity, this compound can react with a range of strong nucleophiles to form new carbon-heteroatom and carbon-carbon bonds. The treatment of alkyl chlorides with aqueous potassium hydroxide (B78521) typically leads to alcohols, while reaction with KCN can be used to form nitriles. byjus.com The general products expected from reactions with different classes of nucleophiles are outlined below.

Nucleophile ClassExample NucleophileExpected Product StructureProduct Class
Oxygen-basedHydroxide (OH-), Alkoxide (RO-)Alcohol/Ether ProductAlcohol / Ether
Nitrogen-basedAmmonia (B1221849) (NH3), Amine (RNH2)Amine ProductAmine
Sulfur-basedHydrosulfide (SH-), Thiolate (RS-)Thiol/Thioether ProductThiol / Thioether
Carbon-basedCyanide (CN-)Nitrile ProductNitrile

Note: The images in the table are placeholders and would depict the chemical structure of the resulting product.

As previously discussed, the rate of nucleophilic substitution on this compound is a direct consequence of its unique electronic and steric profile.

Steric Hindrance: The primary factor diminishing the rate of an SN2 reaction is the steric bulk of the two ortho-bromine substituents. These large atoms physically obstruct the trajectory a nucleophile must take to attack the benzylic carbon from the rear, which is a requirement for the SN2 mechanism. stackexchange.comlibretexts.org This steric inhibition significantly increases the activation energy of the SN2 transition state, making the reaction much slower than for benzyl chloride or its para-substituted analogues. stackexchange.com

Electronic Effects: The three halogen substituents (two bromine, one fluorine) are highly electronegative and exert a powerful electron-withdrawing inductive effect. This effect reduces the electron density at the aromatic carbons and, by extension, at the benzylic carbon. While this increases the electrophilicity of the carbon, it critically destabilizes the carbocation intermediate required for an SN1 reaction. The formation of a positive charge on the benzylic carbon is energetically penalized by the adjacent electron-withdrawing groups, thus increasing the activation energy for the SN1 pathway.

Metal-Catalyzed Cross-Coupling Reactions at the Aromatic Bromine Positions

The carbon-bromine bonds on the aromatic ring provide handles for constructing more complex molecules through metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for creating new carbon-carbon bonds. wikipedia.orgnobelprize.org

Palladium catalysts are exceptionally effective for forming carbon-carbon bonds by coupling organohalides with various organometallic reagents. nobelprize.org For a polyhalogenated compound like this compound, the key consideration is chemoselectivity—the ability to react at one type of halogen over another. The general reactivity trend for halogens in palladium-catalyzed oxidative addition is C-I > C-Br > C-Cl. researchgate.netresearchgate.net This established hierarchy predicts that the two C-Br bonds will react selectively in the presence of the C-F and the benzylic C-Cl bonds under appropriate conditions.

The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling between an organohalide and an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a base. wikipedia.orglibretexts.org This reaction is widely used to form biaryl compounds and other conjugated systems.

The catalytic cycle for the Suzuki-Miyaura reaction involves three main steps: libretexts.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (in this case, C-Br) of the substrate, forming a Pd(II) intermediate.

Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.

For this compound, a mono- or di-substitution can be achieved by controlling the stoichiometry of the boronic acid. Using one equivalent of boronic acid would likely lead to a mixture of starting material, mono-coupled product, and di-coupled product, while using two or more equivalents would favor the formation of the disubstituted product.

Boronic Acid/EsterCatalyst/LigandBasePotential Product
Phenylboronic acidPd(PPh₃)₄Na₂CO₃2,6-Diphenyl-4-fluorobenzyl chloride
4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄2,6-Bis(4-methoxyphenyl)-4-fluorobenzyl chloride
Thiophene-2-boronic acidPdCl₂(dppf)Cs₂CO₃2,6-Di(thiophen-2-yl)-4-fluorobenzyl chloride
Vinylboronic acid pinacol (B44631) esterPd(dppf)Cl₂K₂CO₃2,6-Divinyl-4-fluorobenzyl chloride

The reaction would be performed in a suitable solvent mixture, such as toluene (B28343)/water or dioxane/water, and typically requires heating. researchgate.net The choice of ligand for the palladium catalyst can be critical for achieving high yields, with bulky, electron-rich phosphine (B1218219) ligands often being effective for coupling aryl chlorides, and by extension, sterically hindered aryl bromides. nih.gov

Other Transition Metal-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org This reaction has become a widely used method for the synthesis of aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.org

The reaction mechanism proceeds through an oxidative addition of the aryl halide to a palladium(0) species, followed by coordination of the amine, deprotonation, and finally reductive elimination to yield the aryl amine product and regenerate the catalyst. wikipedia.org

For this compound, Buchwald-Hartwig amination would be expected to occur at the C-Br bonds. Studies on similar polyhalogenated systems have demonstrated the feasibility of selective amination. For instance, the selective Buchwald-Hartwig amination of 6-bromo-2-chloroquinoline (B23617) has been reported, highlighting the ability to target a more reactive aryl bromide in the presence of a less reactive aryl chloride. nih.gov This suggests that selective mono-amination of this compound could be achievable.

The choice of catalyst, ligand, base, and solvent is critical for the success of the Buchwald-Hartwig amination. nih.gov Sterically hindered phosphine ligands, such as X-Phos, have been shown to be particularly effective for these transformations. beilstein-journals.org

Table 2: Key Components in Buchwald-Hartwig Amination

ComponentRoleExamplesReference
Catalyst Facilitates the C-N bond formationPd(OAc)₂, [Pd(allyl)Cl]₂ nih.govbeilstein-journals.org
Ligand Stabilizes the palladium center and influences reactivityX-Phos, t-BuXPhos, BINAP, DPPF wikipedia.orgnih.govbeilstein-journals.org
Base Deprotonates the amine and neutralizes the generated acidKOt-Bu, t-BuOLi, Cs₂CO₃ nih.govbeilstein-journals.org
Amine Source Provides the nitrogen atom for the new C-N bondPrimary amines, secondary amines, ammonia equivalents wikipedia.orgnih.gov

Reactions Involving the Aromatic Fluorine Substituent

While the bromine atoms are generally more reactive in palladium-catalyzed couplings, the carbon-fluorine bond can also participate in specific chemical transformations.

Activation and Reactivity of Carbon-Fluorine Bonds in Polyhalogenated Systems

The carbon-fluorine bond is the strongest single bond to carbon, making its activation a significant chemical challenge. researchgate.net However, various methods have been developed to activate C-F bonds, particularly in polyfluorinated and polyhalogenated aromatic systems. nih.govresearchgate.net

Activation can be achieved through several strategies, including:

Lewis or Brønsted acid catalysis: These can interact with the fluorine atom, weakening the C-F bond and facilitating its cleavage. frontiersin.org

Transition metal-mediated activation: Certain transition metal complexes can insert into the C-F bond, leading to its functionalization.

Photoredox catalysis: This approach uses light to generate highly reactive radical species that can cleave C-F bonds. researchgate.net

In the context of this compound, the presence of the two bromine atoms and the chloromethyl group could influence the reactivity of the C-F bond. The electronic effects of these substituents could make the C-F bond more or less susceptible to activation compared to a simple fluorobenzene.

Radical Reactions and Reductive Transformations

The reactivity of this compound is significantly influenced by the presence of multiple halogen substituents on the aromatic ring and the benzylic chloride group. These features open avenues for various radical and reductive transformations.

Radical Reactions:

The benzylic C-H bonds of toluene and its derivatives are susceptible to free radical halogenation. While there is a lack of specific studies on the radical reactions of this compound itself, the radical bromination of a related compound, 2,6-difluorotoluene, to produce 2,6-difluorobenzyl bromide has been documented. This reaction proceeds via a free radical mechanism initiated by light, where a bromine radical abstracts a hydrogen atom from the methyl group to form a resonance-stabilized benzyl radical. This intermediate then reacts with a bromine molecule to yield the product and a new bromine radical, propagating the chain reaction.

It is plausible that this compound could be synthesized via a similar radical halogenation of 2,6-dibromo-4-fluorotoluene. The stability of the intermediate benzyl radical would be influenced by the electronic effects of the halogen substituents. The two bromine atoms at the ortho positions and the fluorine atom at the para position are all electron-withdrawing through induction, which could destabilize a developing positive charge on the benzylic carbon in a carbocationic pathway. However, in a radical mechanism, the effect is more complex, involving both inductive and resonance effects on the stability of the benzylic radical.

Reductive Transformations:

Reductive transformations of halogenated aromatic compounds are crucial for both synthesis and environmental remediation. These reactions can involve the cleavage of carbon-halogen bonds or the reduction of other functional groups.

A common reductive transformation is dehalogenation, which can be achieved using various reducing agents. For polyhalogenated aromatic compounds, selective dehalogenation can be challenging. The relative ease of removal of halogens typically follows the order I > Br > Cl > F for C(sp²)-X bonds. Therefore, in this compound, the bromine atoms would be expected to be more susceptible to reduction than the fluorine atom. The benzylic chloride is also a prime site for reduction.

Stereochemical Considerations in Reactions of this compound

The benzylic carbon in this compound is prochiral. This means that while the carbon atom itself is not a stereocenter (as it is bonded to two hydrogen atoms, if considering the parent toluene), the substitution of one of these hydrogens with another group would create a chiral center. Consequently, reactions occurring at this benzylic position have the potential to be stereoselective.

If a reaction at the benzylic carbon proceeds through a planar intermediate, such as a carbocation or a radical, the subsequent attack by a nucleophile or another reagent can occur from either face of the plane with equal probability, leading to a racemic mixture of the two possible enantiomers. For example, an S_N1-type substitution of the chloride would likely proceed through a planar, resonance-stabilized benzylic carbocation, resulting in racemization.

However, if the reaction mechanism avoids a discrete planar intermediate, stereoselectivity can be achieved. For instance, an S_N2 reaction at the benzylic carbon would proceed with inversion of configuration. Given the steric hindrance from the two ortho-bromine substituents, the feasibility of a direct S_N2 attack might be reduced, potentially favoring an S_N1 pathway or other mechanisms.

Furthermore, the use of chiral catalysts or reagents could induce enantioselectivity in reactions involving the prochiral center of this compound. For instance, a catalytic asymmetric reduction of the corresponding ketone (2,6-dibromo-4-fluorobenzophenone) could produce one enantiomer of the corresponding alcohol in excess. Subsequent conversion of this chiral alcohol to the chloride would provide an enantioenriched sample of this compound.

Synthetic Applications and Derivatization Strategies for 2,6 Dibromo 4 Fluorobenzyl Chloride

Utilization as a Building Block for Complex Organic Scaffolds

The unique substitution pattern of 2,6-Dibromo-4-fluorobenzyl chloride, featuring two bromine atoms ortho to a fluorine atom and a chloromethyl group, makes it an ideal starting material for the synthesis of highly substituted aromatic compounds. The presence of multiple reaction sites allows for a range of chemical manipulations, leading to the construction of diverse and complex molecular architectures.

Construction of Polyfunctionalized Aromatic Systems

The two bromine atoms on the aromatic ring of this compound are amenable to various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.comyoutube.com These reactions enable the introduction of a wide array of functional groups, leading to the synthesis of polyfunctionalized aromatic systems.

Key cross-coupling reactions that can be employed include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromides with boronic acids or their esters, allowing for the introduction of alkyl, alkenyl, or aryl substituents. youtube.com The differential reactivity of the two bromine atoms, influenced by the electronic effects of the fluorine and benzyl (B1604629) chloride groups, could potentially allow for selective mono- or di-arylation under carefully controlled conditions.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromides and terminal alkynes, introducing alkynyl moieties into the aromatic ring. sigmaaldrich.com These alkynyl groups can then be further elaborated, for example, through cycloaddition reactions, to construct more complex fused ring systems.

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl bromides with a variety of amines. sigmaaldrich.com This is a crucial transformation for the synthesis of anilines and other nitrogen-containing aromatic compounds, which are prevalent in many biologically active molecules.

The benzylic chloride group provides an additional site for nucleophilic substitution, allowing for the introduction of a wide range of functional groups, such as alcohols, ethers, amines, and thiols. The sequential application of cross-coupling reactions at the aryl bromide positions and nucleophilic substitution at the benzylic chloride position enables the construction of highly complex and diverse polyfunctionalized aromatic scaffolds from a single starting material.

Table 1: Potential Cross-Coupling Reactions for Derivatization of this compound

Cross-Coupling ReactionCoupling PartnerResulting Functional Group
Suzuki-MiyauraArylboronic acidAryl
SonogashiraTerminal alkyneAlkynyl
Buchwald-HartwigAmineAmino

Synthesis of Halogenated Heterocyclic Compounds (e.g., quinazolines, azaheterocycles)

The 2,6-dihalo-4-fluoro substitution pattern present in this compound is a key structural motif for the synthesis of various halogenated heterocyclic compounds, particularly quinazolines and other azaheterocycles. nih.govnih.govnih.govnih.gov These heterocyclic systems are of significant interest due to their prevalence in a wide range of biologically active molecules.

One common strategy involves the conversion of the benzyl chloride to an aldehyde or a related functional group that can participate in a cyclization reaction. For instance, oxidation of the benzyl chloride to the corresponding benzaldehyde, followed by reaction with a suitable nitrogen-containing nucleophile, can lead to the formation of a quinazoline (B50416) ring. The bromine and fluorine atoms remain on the aromatic ring, providing sites for further functionalization or influencing the biological activity of the final molecule.

For example, a plausible synthetic route to a fluorinated quinazoline derivative could involve the initial oxidation of this compound to 2,6-dibromo-4-fluorobenzaldehyde. This aldehyde can then undergo a condensation reaction with an appropriate amine, followed by an intramolecular cyclization to form the quinazoline ring system. The resulting halogenated quinazoline can then be further modified using the cross-coupling reactions mentioned previously.

Incorporation into Porphyrinoid Architectures (e.g., corroles)

Porphyrinoids are a class of macrocyclic compounds that play crucial roles in various biological processes and have found applications in materials science and medicine. The synthesis of substituted porphyrinoids often relies on the condensation of pyrrole (B145914) with a substituted aldehyde.

While there are no direct reports of the use of this compound in porphyrin synthesis, a logical synthetic strategy would involve its initial conversion to the corresponding aldehyde, 2,6-dibromo-4-fluorobenzaldehyde. This aldehyde could then be used in a mixed-aldehyde condensation with pyrrole and another aldehyde to generate trans-A₂B₂-porphyrins. The presence of the bulky bromine atoms at the ortho positions of the phenyl ring would likely influence the rotational dynamics of the phenyl groups within the porphyrin macrocycle.

Furthermore, the bromine atoms on the resulting porphyrin could serve as handles for post-synthetic modifications, allowing for the attachment of other functional groups to the periphery of the porphyrin ring. This would enable the fine-tuning of the electronic and photophysical properties of the porphyrin for specific applications.

Precursors for Pharmaceutical and Agrochemical Intermediates

The unique combination of fluorine and bromine atoms, along with the reactive benzyl chloride moiety, makes this compound a valuable precursor for the synthesis of intermediates used in the pharmaceutical and agrochemical industries. The strategic incorporation of fluorine, in particular, is a widely used strategy in drug design to modulate the physicochemical and biological properties of a molecule. researchgate.netnih.govresearchgate.net

Design and Synthesis of Fluorinated Bioisosteres for Lead Optimization

Fluorine is often considered a "superstar" in medicinal chemistry due to its small size, high electronegativity, and ability to form strong bonds with carbon. researchgate.netnih.govresearchgate.net The introduction of fluorine or fluorine-containing groups can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.

This compound can serve as a starting material for the synthesis of various fluorinated building blocks. The 2,6-dibromo-4-fluorophenyl moiety can be considered a bioisostere for other substituted phenyl rings, where the fluorine atom can modulate the electronic properties and the bromine atoms can be replaced with other functional groups to explore structure-activity relationships (SAR). For example, through Suzuki coupling, the bromine atoms can be replaced with methyl groups, leading to a 2,6-dimethyl-4-fluorophenyl scaffold, which can mimic other di-substituted aromatic systems.

Development of Scaffolds for Potential Therapeutic Agents

The quinazoline scaffold, which can be synthesized from this compound as described in section 4.1.2, is a privileged structure in medicinal chemistry, appearing in numerous approved drugs, particularly as kinase inhibitors. nih.govnih.govnih.govsemanticscholar.orgrsc.orgbohrium.com The 2,6-dibromo-4-fluorobenzyl moiety can be incorporated into these scaffolds to create novel potential therapeutic agents.

For instance, a quinazoline derivative bearing the 2,6-dibromo-4-fluorophenyl group could be synthesized and evaluated for its inhibitory activity against various protein kinases. The fluorine atom could enhance binding to the target protein, while the bromine atoms could be further functionalized to improve potency or selectivity. The development of fluorinated quinazoline-based inhibitors is an active area of research, with some compounds showing promise as anticancer agents. nih.gov

Contribution to Agrochemical Active Compound Development

The structural motifs present in this compound are frequently encountered in a variety of agrochemical active ingredients. The presence of halogen atoms is known to enhance the biological activity and metabolic stability of pesticides. The benzyl chloride group serves as a reactive handle to introduce the dibromo-fluorophenyl moiety into larger molecular scaffolds, particularly heterocyclic systems known for their pesticidal properties, such as pyrazoles and tetrazoles.

For instance, the synthesis of novel pyrazole (B372694) derivatives with insecticidal activity often involves the use of substituted benzyl halides. nih.govsigmaaldrich.com Research has shown that pyrazole-5-carboxamides containing N-benzyl groups exhibit significant insecticidal activity against various pests. nih.govsigmaaldrich.com The 2,6-dibromo-4-fluorobenzyl group can be readily incorporated into such structures to potentially enhance their efficacy. The synthesis of such compounds generally proceeds via the reaction of a pyrazole carboxylic acid chloride with a substituted benzylamine, or by alkylation of a pyrazole with a benzyl halide.

Similarly, tetrazole-containing compounds have found applications in agriculture. The synthesis of 5-substituted-1H-tetrazoles can be achieved through the reaction of nitriles with sodium azide, often catalyzed by a Lewis or Brønsted acid. youtube.com The resulting tetrazole can then be alkylated on one of the nitrogen atoms with a benzyl halide like this compound to furnish N-benzyl tetrazole derivatives. nih.govchemicalbook.com The resulting compounds can be evaluated for their herbicidal or fungicidal properties.

A hypothetical synthetic route to a potential agrochemical scaffold incorporating the 2,6-dibromo-4-fluorobenzyl moiety is outlined below:

Reactant 1 Reactant 2 Reaction Type Potential Product Class
2,6-Dibromo-4-fluorobenzylaminePyrazole-5-carbonyl chlorideAmide couplingPyrazole-5-carboxamide
5-Substituted-1H-tetrazoleThis compoundN-alkylationN-Benzyl tetrazole
This compoundSubstituted thioureaCyclocondensationThiazole derivative

Synthesis of Advanced Materials Precursors

Halogenated aromatic compounds are widely used as flame retardants in polymers. greensciencepolicy.orgspecialchem.comresearchgate.net The high bromine content of this compound makes it a candidate for use as a reactive flame retardant. By incorporating this molecule into a polymer backbone or as a pendant group, the flame retardancy of the resulting material can be significantly enhanced. faa.govgoogle.com The benzyl chloride functionality allows for its covalent incorporation into various polymer systems, such as polyesters, polyamides, or epoxy resins, through condensation or addition polymerization reactions. This covalent bonding prevents the leaching of the flame retardant from the polymer matrix, which is a common issue with additive flame retardants. google.com

Furthermore, fluorinated polymers are known for their exceptional thermal stability, chemical resistance, and low surface energy. nih.govmdpi.com The presence of a fluorine atom in this compound can contribute to these desirable properties in the final material. The bromine atoms also provide sites for further modification, such as cross-linking reactions, which can improve the mechanical and thermal properties of the polymer.

The table below summarizes potential applications of this compound in the synthesis of advanced materials precursors.

Polymer Type Role of this compound Potential Property Enhancement
PolyestersReactive comonomerFlame retardancy, thermal stability
Epoxy resinsCuring agent modifierFlame retardancy, chemical resistance
PolyurethanesChain extender/cross-linkerFlame retardancy, hydrophobicity

Generation of Highly Functionalized Ligands and Reagents

The development of new ligands for transition metal catalysis is a cornerstone of modern organic synthesis. The this compound scaffold can be elaborated into a variety of mono- and bidentate ligands. For example, the benzyl chloride moiety can be used to alkylate phosphines, leading to the formation of phosphonium (B103445) salts or, after deprotonation, ylides. organic-chemistry.orgrsc.org Alternatively, nucleophilic substitution of the chlorine with a phosphide (B1233454) anion can furnish benzylphosphine ligands. organic-chemistry.orgrsc.org The bromine atoms on the aromatic ring can then be used for subsequent cross-coupling reactions to introduce additional donor groups, leading to the formation of bidentate or even tridentate ligands. nih.govresearchgate.net

For example, a sequential Sonogashira coupling followed by a Suzuki coupling on the dibromo-fluorophenyl ring could be used to introduce different aryl or heteroaryl groups, which could themselves bear coordinating atoms. This approach allows for the fine-tuning of the steric and electronic properties of the resulting ligands.

The following table illustrates the potential synthesis of functionalized ligands from this compound.

Ligand Type Synthetic Strategy Key Intermediates
Monodentate Phosphine (B1218219)Reaction with a secondary phosphine(2,6-Dibromo-4-fluorobenzyl)phosphine
Bidentate P,N-LigandSequential cross-coupling2-Bromo-6-(pyridin-2-yl)-4-fluorobenzyl chloride
Bidentate P,P-LigandReaction with a diphosphineBis(2,6-dibromo-4-fluorobenzyl)diphosphine

Methodologies for Sequential Functionalization of this compound

The presence of two bromine atoms and a benzyl chloride group on the same molecule opens up possibilities for sequential functionalization, allowing for the controlled introduction of different substituents. The benzyl chloride is the most reactive site towards nucleophilic substitution. researchgate.net Therefore, initial reactions will typically involve this group.

Once the benzyl chloride has been functionalized, the two bromine atoms can be selectively addressed. The ortho- and para-directing effects of the fluorine and the substituted benzyl group will influence the reactivity of the two bromine atoms. Methodologies such as directed ortho-metalation (DoM) could potentially be used to selectively functionalize one of the bromine positions.

Alternatively, the differential reactivity of the C-Br bonds can be exploited in sequential cross-coupling reactions. By carefully choosing the catalyst, ligands, and reaction conditions, it is possible to selectively react one bromine atom while leaving the other intact for a subsequent transformation. For example, a Suzuki coupling might be performed under conditions that favor the reaction at one of the bromine sites, followed by a Stille or Sonogashira coupling at the remaining bromine.

A plausible sequence for the functionalization of this compound is presented below:

Step Reaction Type Reagents Intermediate/Product
1Nucleophilic SubstitutionSodium azide2,6-Dibromo-4-fluorobenzyl azide
2Suzuki CouplingArylboronic acid, Pd catalyst2-Aryl-6-bromo-4-fluorobenzyl azide
3Stille CouplingOrganostannane, Pd catalyst2-Aryl-6-organostannyl-4-fluorobenzyl azide

This stepwise approach allows for the construction of highly complex and precisely substituted aromatic compounds from a readily available starting material.

Advanced Characterization and Computational Studies of 2,6 Dibromo 4 Fluorobenzyl Chloride and Its Derivatives

Spectroscopic Analysis for Structural Elucidation of Derivatives

The precise identification and characterization of derivatives of 2,6-Dibromo-4-fluorobenzyl chloride rely heavily on a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined application allows for unambiguous confirmation of the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the connectivity and chemical environment of atoms within a molecule. For derivatives of this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy: The proton NMR spectra of these derivatives are characterized by distinct signals for the aromatic and benzylic protons. The aromatic protons typically appear as a doublet or a more complex multiplet in the downfield region, with their chemical shift influenced by the nature of the substituent attached to the benzyl (B1604629) chloride moiety. The benzylic protons (CH₂) generally present as a singlet, though this can be split if adjacent to a chiral center. For instance, in related benzyl compounds, these protons often resonate around 4.5 ppm. nih.gov The electronegativity of the substituents on the aromatic ring, such as the bromine and fluorine atoms, will influence the precise chemical shift of these benzylic protons. oregonstate.edulibretexts.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides a map of the carbon skeleton. The carbon atom of the chloromethyl (CH₂Cl) group is typically observed in the range of 40-50 ppm. The aromatic carbons exhibit a range of chemical shifts depending on their substitution pattern. The carbon atom bonded to fluorine will show a characteristic large coupling constant (¹JCF). The carbons bonded to bromine will also have their chemical shifts significantly influenced. In analogous compounds like 2,4-dibromo-1-fluorobenzene, the carbon chemical shifts provide clear evidence of the substitution pattern. chemicalbook.com For derivatives, the signals from the substituent will also be present, allowing for full structural assignment.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a particularly powerful technique for compounds containing fluorine. Since ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, it provides a strong and sensitive signal. The chemical shift of the fluorine atom in derivatives of this compound will be highly sensitive to the electronic environment created by the substituents. This makes ¹⁹F NMR an excellent tool for monitoring reactions and confirming the successful incorporation of the 2,6-dibromo-4-fluorobenzyl moiety.

¹H NMR Data for Related Benzyl Halides
Compound Key Chemical Shifts (ppm)
4-Fluorobenzyl chlorideAromatic H: 7.323, 7.010; Benzylic CH₂: 4.525 nih.gov
2,6-Difluorobenzyl bromideAromatic H: 7.279, 6.906; Benzylic CH₂: 4.531 chemicalbook.com
¹³C NMR Data for a Related Dibromofluorobenzene
Compound Key Chemical Shifts (ppm)
2,4-Dibromo-1-fluorobenzeneAromatic C: Signals indicative of the substitution pattern chemicalbook.com

Mass Spectrometry Techniques (e.g., HRMS, GC-MS)

Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. Gas chromatography-mass spectrometry (GC-MS) is useful for analyzing mixtures and identifying individual components.

The mass spectra of derivatives of this compound will exhibit a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br have nearly equal natural abundance) and one chlorine atom (³⁵Cl and ³⁷Cl). This unique isotopic signature is a powerful diagnostic tool for identifying compounds containing these elements. For example, the mass spectrum of 2,6-dibromo-4-isopropenylphenol shows a clear isotopic pattern for the molecular ion containing two bromine atoms. nih.gov Fragmentation patterns in the mass spectrometer can also provide valuable structural information. Common fragmentation pathways for benzyl halides include the loss of the halogen atom from the benzylic position and cleavage of the benzyl group itself.

Mass Spectrometry Data for a Related Brominated Phenol
Compound Key Observations
2,6-Dibromo-4-isopropenylphenolMolecular ion peak shows a characteristic isotopic pattern for two bromine atoms. nih.gov

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of the functional groups present.

In the IR spectra of derivatives of this compound, one would expect to see characteristic absorption bands for the C-Br, C-F, and C-Cl stretching vibrations. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring are observed in the 1450-1600 cm⁻¹ region. The CH₂ bending and wagging modes of the benzyl group will also be present. The specific frequencies of these vibrations can be influenced by the nature of the substituent attached to the benzyl chloride. For instance, in related brominated aromatic compounds, the vibrational frequencies have been studied in detail.

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The aromatic ring vibrations are often strong in the Raman spectrum.

UV-Vis Spectroscopy and Photophysical Property Studies of Conjugated Derivatives

When the 2,6-dibromo-4-fluorobenzyl group is attached to a conjugated system, the resulting derivative may exhibit interesting photophysical properties that can be studied using UV-Vis absorption and fluorescence spectroscopy. The extent of conjugation in the molecule will directly influence the wavelength of maximum absorption (λmax). As the conjugated system becomes larger, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases, resulting in a bathochromic (red) shift of the absorption maximum to longer wavelengths. chemicalbook.com

For example, if the this compound is used to synthesize a derivative containing a chromophore like a polycyclic aromatic hydrocarbon or a long-chain polyene, the resulting molecule would be expected to absorb light in the UV or even the visible region of the electromagnetic spectrum. The specific absorption and emission properties would depend on the nature of the conjugated system and the electronic influence of the substituted benzyl group.

X-ray Crystallographic Analysis of Crystalline Derivatives

Determination of Molecular Conformation and Stereochemistry

For a crystalline derivative of this compound, a single-crystal X-ray diffraction study can unequivocally establish its molecular structure. This is particularly important for resolving any ambiguities that may remain after spectroscopic analysis, especially in cases of stereoisomerism.

A search of the crystallographic literature reveals the structure of 2,6-dibromo-4-fluoroaniline, a closely related derivative. researchgate.net The crystal structure of this compound confirms the substitution pattern on the benzene ring and provides precise measurements of the C-Br and C-F bond lengths and the bond angles within the aromatic ring. This information serves as a valuable reference for what can be expected in the crystal structures of other derivatives of this compound.

In the solid state, the conformation of the molecule is influenced by crystal packing forces, which include intermolecular interactions such as hydrogen bonding, halogen bonding, and van der Waals forces. The analysis of the crystal packing can provide insights into how these molecules interact with each other in the solid state.

Crystallographic Data for a Related Derivative
Compound Key Structural Information
2,6-Dibromo-4-fluoroanilineProvides precise bond lengths and angles for the substituted benzene ring. researchgate.net

Analysis of Intermolecular Interactions (e.g., C-H⋯O hydrogen bonds)

The crystal packing and solid-state architecture of molecules are governed by a network of intermolecular interactions. While classical hydrogen bonds (e.g., O-H⋯O, N-H⋯O) are dominant, weaker interactions like C-H⋯O, C-H⋯F, and halogen bonds (e.g., Br⋯Br, C-Br⋯π) play a critical role in the structural organization of halogenated aromatic compounds. nih.govnih.govscielo.org.mx In the absence of strong hydrogen bond donors in this compound, these weaker interactions are paramount in dictating its crystal lattice.

Studies on structurally analogous compounds provide significant insight. For instance, the crystal structure analysis of (E)-1-[2,2-dibromo-1-(4-nitrophenyl)ethenyl]-2-(4-fluorophenyl)diazene reveals that molecules are connected by C-H⋯O and C-H⋯F hydrogen bonds. nih.gov The packing is further stabilized by C-Br⋯π and C-F⋯π interactions. nih.gov Similarly, research on other 2,6-dihalobenzonitriles shows that the steric bulk of substituents influences packing, leading to the formation of tetrameric Br⋯Br contacts instead of other potential interactions. nih.govresearchgate.net

C-H⋯O interactions, though considered weak, are significant in determining the conformation and stability of molecular assemblies. scielo.org.mxnih.gov These bonds occur when a carbon-bound hydrogen atom acts as a donor to an oxygen acceptor. Their energies and geometries can be characterized using techniques like Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analysis, which calculate electron densities at bond critical points. nih.gov For derivatives of this compound that incorporate ether or carbonyl functionalities, C-H⋯O bonds involving both aromatic and aliphatic C-H groups would be expected to be a key feature of their supramolecular structure. nih.gov

The following table details the types of intermolecular contacts observed in related brominated and fluorinated aromatic compounds, which are anticipated to be relevant for this compound derivatives.

Table 1: Potential Intermolecular Interactions in this compound and its Derivatives Based on Analogous Structures
Interaction TypeDescriptionPotential Role in Crystal PackingReference Example
C-H⋯F Hydrogen BondA weak hydrogen bond between a C-H donor and a fluorine acceptor.Contributes to the formation of molecular layers or chains.(E)-1-[2,2-dibromo-1-(4-nitrophenyl)ethenyl]-2-(4-fluorophenyl)diazene nih.gov
C-H⋯O Hydrogen BondInteraction between a C-H donor and an oxygen atom (e.g., from a nitro or carbonyl group in a derivative).Links molecules into zigzag chains or more complex networks. nih.govnih.gov(E)-1-[2,2-dibromo-1-(4-nitrophenyl)ethenyl]-2-(4-fluorophenyl)diazene nih.gov
Br⋯Br Halogen BondAn attractive interaction between electrophilic and nucleophilic regions of bromine atoms on adjacent molecules.Can form tetrameric contacts that create puckered sheet structures. nih.gov2,6-dibromo-4-methylbenzonitrile nih.govresearchgate.net
C-Br⋯π InteractionInteraction between a bromine atom and the π-system of an aromatic ring.Consolidates crystal packing by linking molecular layers.(E)-1-[2,2-dibromo-1-(4-nitrophenyl)ethenyl]-2-(4-fluorophenyl)diazene nih.gov

Quantum Chemical Computational Studies of this compound and Related Systems

Quantum chemical calculations are indispensable tools for elucidating the properties of molecules that are difficult to measure experimentally. For a complex molecule like this compound, these computational methods provide deep insights into its electronic nature, geometry, and chemical behavior.

Molecular Orbital (MO) theory describes the electronic structure of a molecule in terms of orbitals that extend over the entire molecule. uci.edu For this compound, MO calculations can map the distribution and energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of the HOMO indicate regions susceptible to electrophilic attack, while those of the LUMO indicate sites prone to nucleophilic attack.

In the benzyl system, the aromatic ring's π orbitals interact with the orbitals of the substituents. The highly electronegative bromine and fluorine atoms are expected to lower the energy of the π orbitals through inductive effects. The HOMO is likely to be a π-orbital primarily located on the aromatic ring, while the LUMO is expected to have significant character on the anti-bonding σ* orbital of the C-Cl bond of the chloromethyl group, making this site highly susceptible to nucleophilic substitution. chemtube3d.comucalgary.ca Ab initio calculations on related benzyl-type radicals have been used to analyze their electronic states and assign vibrational frequencies observed in emission spectra. idpublications.org

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. researchgate.net It is widely employed to predict molecular geometries, vibrational frequencies, and various reactivity descriptors. For this compound, DFT calculations can provide a precise, optimized three-dimensional structure.

DFT is also used to predict chemical reactivity. researchgate.net By calculating the molecular electrostatic potential (MEP) surface, one can visualize the charge distribution and identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the MEP would likely show a negative potential around the fluorine and bromine atoms and a positive potential around the benzylic carbon and its attached hydrogens, confirming the electrophilic nature of the benzylic carbon. Adsorption studies of benzyl chloride on surfaces have utilized DFT to determine preferential binding sites and charge transfer, which is crucial for sensor applications. researchgate.net

Computational methods can simulate various spectroscopic data, aiding in the interpretation of experimental results. For this compound, DFT and other ab initio methods can calculate vibrational frequencies corresponding to IR and Raman spectra, as well as NMR chemical shifts. idpublications.org This is particularly useful for assigning complex spectra of heavily substituted aromatic compounds. scholaris.ca

Conformational analysis, another key application, involves mapping the potential energy surface as a function of bond rotations. For this compound, a primary conformational freedom is the rotation around the bond connecting the aromatic ring to the chloromethyl group. Computational studies can determine the energy barriers between different conformers and identify the most stable (lowest energy) conformation. Studies on similar molecules, like 2,7-dibromo-9,9′-dialkylfluorenes, have used computational methods to understand conformational stability and the role of weak intramolecular interactions. researchgate.net

The table below illustrates the kind of data that would be generated from a DFT calculation for the conformational analysis of this compound.

Table 2: Hypothetical Results of a DFT-Based Conformational Analysis for this compound
ConformerDihedral Angle (Br-C2-C1-CH2Cl)Relative Energy (kcal/mol)Calculated Dipole Moment (Debye)Stability
A2.51.85Transition State
B90°0.02.10Global Minimum
C180°2.71.83Transition State

Note: The data in this table is illustrative and based on typical computational outputs for substituted benzyl systems.

A significant application of quantum chemistry is the modeling of chemical reaction mechanisms. researchgate.net Benzylic halides are known to undergo nucleophilic substitution reactions through either an SN1 or SN2 pathway. ucalgary.ca The preferred pathway depends on the substrate structure, nucleophile, leaving group, and solvent. Primary benzylic halides typically favor the SN2 mechanism. ucalgary.ca

Computational modeling can elucidate the preferred reaction pathway for this compound by calculating the energy profiles for both SN1 and SN2 mechanisms. This involves locating and calculating the energies of the reactants, intermediates (like the benzyl carbocation in the SN1 pathway), transition states, and products. nih.gov The activation energy (the energy difference between the reactants and the transition state) for each pathway can be compared to predict which mechanism is kinetically favored. DFT studies on the substitution reactions of benzyl fluoride (B91410) have shown that hydrogen-bonding solvent molecules can stabilize the transition state, influencing the reaction mechanism. beilstein-journals.orgnih.gov The π-framework of the benzene ring also provides stabilization to the SN2 transition state, accelerating the reaction rate compared to simple alkyl halides. chemtube3d.com

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,6-Dibromo-4-fluorobenzyl chloride, and how can reaction efficiency be optimized?

  • Methodology : Start with a fluorinated benzyl chloride precursor (e.g., 4-fluorobenzyl chloride) and perform bromination using reagents like bromine (Br₂) with a Lewis acid catalyst (e.g., FeBr₃) under controlled temperatures (0–25°C). Monitor reaction progress via TLC or GC-MS. Purify via fractional distillation or recrystallization using non-polar solvents (e.g., hexane). Optimize stoichiometry to minimize di-substitution byproducts.
  • Key Considerations : Steric hindrance from fluorine and bromine substituents may slow reaction kinetics; extended reaction times or elevated temperatures (≤50°C) may improve yields .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Techniques :

  • NMR : Use 19F^{19}\text{F} and 1H^{1}\text{H} NMR to confirm substituent positions and coupling constants. 13C^{13}\text{C} NMR can resolve halogen-induced deshielding effects.
  • X-ray Crystallography : Employ SHELXL (via SHELX suite) for structure refinement . Mercury software can visualize packing motifs and intermolecular interactions (e.g., halogen bonding) .
    • Data Validation : Cross-reference experimental spectra with NIST Chemistry WebBook databases for halogenated aromatics .

Q. What safety protocols are critical when handling this compound?

  • Protocols : Use PPE (gloves, goggles), work in a fume hood, and store in airtight containers at 2–8°C to prevent hydrolysis . Avoid exposure to moisture, as hydrolysis may release HCl. Dispose of waste via halogen-specific protocols per OSHA and REACH guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for halogenated benzyl derivatives?

  • Approach : Compare experimental data (e.g., bond lengths, angles) with SHELXL-refined structures . Use Mercury’s "Packing Similarity" tool to identify deviations in unit cell parameters or symmetry . For ambiguous cases, perform high-resolution synchrotron XRD to reduce thermal motion artifacts.
  • Example : Discrepancies in Br···F interactions may arise from twinning; use SHELXD for phase correction .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

  • Analysis : The electron-withdrawing fluorine and bromine substituents activate the benzylic chloride for SN₂ reactions but introduce steric hindrance. Computational modeling (e.g., DFT) can quantify transition-state energies. Experimentally, track kinetics using 35Cl^{35}\text{Cl} NMR or conduct competition studies with varying nucleophiles (e.g., amines vs. thiols).
  • Case Study : Reduced reactivity with bulky nucleophiles (e.g., tert-butylamine) highlights steric limitations .

Q. How can computational tools predict the stability of this compound under varying conditions?

  • Methods :

  • Thermal Stability : Simulate degradation pathways via molecular dynamics (MD) using software like GROMACS. Compare with experimental DSC/TGA data.
  • Solubility Prediction : Use COSMO-RS models to estimate solubility in polar aprotic solvents (e.g., DMF) .
    • Validation : Cross-check computational results with empirical stability data (e.g., decomposition points from thermal analysis).

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Reactant of Route 1
Reactant of Route 1
2,6-Dibromo-4-fluorobenzyl chloride
Reactant of Route 2
Reactant of Route 2
2,6-Dibromo-4-fluorobenzyl chloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.